molecular formula C8H10ClNO B1290802 4'-Aminoacetophenone Hydrochloride CAS No. 41784-08-1

4'-Aminoacetophenone Hydrochloride

Cat. No.: B1290802
CAS No.: 41784-08-1
M. Wt: 171.62 g/mol
InChI Key: LCYIZBVMHJGJGP-UHFFFAOYSA-N
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Description

4’-Aminoacetophenone Hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl. It is a white to light yellow crystalline powder that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in pharmaceuticals, medicinal chemistry, and analytical chemistry .

Safety and Hazards

4’-Aminoacetophenone is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4’-Aminoacetophenone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, where 4’-Aminoacetophenone Hydrochloride acts as an inhibitor, potentially surpassing kojic acid in its inhibitory effects . This interaction is crucial in regulating melanin production and has implications in cosmetic and pharmaceutical industries. Additionally, 4’-Aminoacetophenone Hydrochloride is involved in the synthesis of anti-inflammatory pyrimidines, which exhibit potent effects .

Cellular Effects

4’-Aminoacetophenone Hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a tyrosinase inhibitor can impact melanin production in melanocytes, thereby affecting pigmentation . Furthermore, the compound’s involvement in the synthesis of anti-inflammatory agents suggests its potential effects on inflammatory pathways and immune cell function .

Molecular Mechanism

The molecular mechanism of 4’-Aminoacetophenone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where 4’-Aminoacetophenone Hydrochloride competes with the natural substrate of tyrosinase. Additionally, its role in the synthesis of anti-inflammatory pyrimidines involves interactions with various enzymes and proteins in the inflammatory pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminoacetophenone Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, the compound has shown consistent inhibitory effects on tyrosinase activity over time .

Dosage Effects in Animal Models

The effects of 4’-Aminoacetophenone Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its inhibitory effects on tyrosinase without significant adverse effects . At higher doses, potential toxic effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

4’-Aminoacetophenone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s role in the synthesis of anti-inflammatory pyrimidines suggests its involvement in metabolic pathways related to inflammation and immune response . Additionally, its inhibitory effects on tyrosinase indicate its participation in melanin biosynthesis pathways .

Transport and Distribution

Within cells and tissues, 4’-Aminoacetophenone Hydrochloride is transported and distributed through specific transporters and binding proteins. Its solubility in organic solvents like ethanol and acetone facilitates its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the skin, are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4’-Aminoacetophenone Hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within melanosomes, for example, is essential for its inhibitory effects on tyrosinase and subsequent impact on melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Aminoacetophenone Hydrochloride typically involves the synthesis of 4’-Aminoacetophenone followed by its conversion to the hydrochloride salt. One common method for synthesizing 4’-Aminoacetophenone is through the reduction of p-nitroacetophenone using reducing agents such as iron powder and hydrochloric acid . Another method involves the acylation of acetanilide with acetic anhydride, followed by hydrolysis and neutralization .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Aminoacetophenone can be scaled up using the Williamson ether synthesis method and Smiles rearrangement reaction. This process involves the production of benzamide compounds, which are then hydrolyzed to yield 4’-Aminoacetophenone . The final step involves converting 4’-Aminoacetophenone to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 4’-Aminoacetophenone Hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-aminophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIZBVMHJGJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633030
Record name 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41784-08-1
Record name 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminoacetophenone Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-aminoacetophenon (Aldrich Corp., USA) is added to benzene, and hydrochloric acid gas is passed. The obtained precipitation is filtered and recrystallized with isopropanol to obtain p-aminoacetophenon hydrochloride. The obtained p-aminoacetophenon hydrochloride is dissolved in a 20% aqueous ethanol solution, and made it acidic by adding concentrated hydrochloric acid on an ice bath. An aqueous sodium nitrite solution is dropped and urea treatment is carried out to obtain a diazonium salt solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4'-Aminoacetophenone Hydrochloride improve the performance of perovskite films for ASE?

A1: this compound exhibits multiple beneficial effects within the perovskite film []:

    Q2: What are the potential long-term advantages of using this compound in perovskite-based optoelectronic devices?

    A2: The research highlights the improved optical durability of perovskite films incorporating APCl []. This enhanced stability could be a significant advantage for the longevity and commercial viability of perovskite-based optoelectronic devices like lasers and LEDs. Further research is needed to quantify this stability enhancement and understand its underlying mechanisms.

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